molecular formula C7H5Cl2NO3 B13135138 (3,4-Dichloro-2-nitrophenyl)methanol

(3,4-Dichloro-2-nitrophenyl)methanol

Cat. No.: B13135138
M. Wt: 222.02 g/mol
InChI Key: ORBVYGGJDHDQOP-UHFFFAOYSA-N
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Description

(3,4-Dichloro-2-nitrophenyl)methanol is a chlorinated nitroaromatic compound featuring a methanol (-CH₂OH) functional group attached to a benzene ring substituted with two chlorine atoms at positions 3 and 4 and a nitro group (-NO₂) at position 2. This structural arrangement confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

(3,4-dichloro-2-nitrophenyl)methanol

InChI

InChI=1S/C7H5Cl2NO3/c8-5-2-1-4(3-11)7(6(5)9)10(12)13/h1-2,11H,3H2

InChI Key

ORBVYGGJDHDQOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-2-nitrophenyl)methanol typically involves the nitration of 3,4-dichlorotoluene followed by reduction and subsequent oxidation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amine, which is then oxidized to form the desired methanol derivative.

Industrial Production Methods: In an industrial setting, the production of (3,4-Dichloro-2-nitrophenyl)methanol may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: (3,4-Dichloro-2-nitrophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: Formation of (3,4-Dichloro-2-nitrobenzaldehyde) or (3,4-Dichloro-2-nitrobenzoic acid).

    Reduction: Formation of (3,4-Dichloro-2-aminophenyl)methanol.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

(3,4-Dichloro-2-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-2-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Positioning and Functional Groups

(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol (CAS 72908-02-2, ) shares the methanol group but differs in substituents:

  • Substituents : Chlorine (position 4), methyl (position 2), and nitro groups (positions 3 and 5).
  • The methyl group at position 2 introduces steric hindrance, which may impede reactions at the ortho position.
  • Applications: Used as a research chemical in building blocks, whereas (3,4-Dichloro-2-nitrophenyl)methanol’s applications are inferred to focus on intermediates for more complex syntheses .

Nitrophenol Derivatives

Compounds like 4-Nitrophenol sodium salt dihydrate (CAS 824-78-2, ) and 2-Chloro-4-nitrophenol () differ in functional groups:

  • Functional Group Comparison: Phenol (-OH) groups in nitrophenol derivatives enhance acidity (pKa ~7 for nitrophenol vs. ~15 for methanol derivatives), making them more reactive in deprotonation reactions. Methanol derivatives exhibit higher lipophilicity, favoring solubility in organic solvents.
  • Reactivity: Nitrophenols are often used as pH indicators or enzyme substrates, whereas methanol derivatives are tailored for further functionalization (e.g., esterification or etherification) .

Chlorinated Nitroaromatic Ketones

4,4'-Dichloro-3-nitrobenzophenone (CAS 31431-17-1, ) replaces the methanol group with a ketone:

  • Electronic Effects: The ketone group intensifies electron-withdrawing properties, polarizing the aromatic ring more strongly than the methanol group.
  • Applications: Benzophenone derivatives are common in UV stabilizers and photoinitiators, whereas methanol derivatives are more likely to serve as synthetic intermediates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Applications
(3,4-Dichloro-2-nitrophenyl)methanol C₇H₅Cl₂NO₃ ~234.0 (calc.) 3-Cl, 4-Cl, 2-NO₂ -CH₂OH Pharmaceutical/agrochemical intermediates
(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol C₈H₇ClN₂O₅ 246.6 4-Cl, 2-CH₃, 3-NO₂, 5-NO₂ -CH₂OH Research chemical
2-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.56 2-Cl, 4-NO₂ -OH Analytical reagent
4,4'-Dichloro-3-nitrobenzophenone C₁₃H₇Cl₂NO₃ 296.1 4-Cl, 4'-Cl, 3-NO₂ Ketone (C=O) UV stabilizers

Key Research Findings and Implications

  • Reactivity Trends: Chlorine and nitro groups at meta/para positions (as in the target compound) create a strong electron-deficient ring, favoring electrophilic substitutions at the remaining positions. Methanol’s -CH₂OH group offers a site for oxidation (to carboxylic acid) or protection (e.g., as an ether) .
  • Stability Considerations: Methanol’s role as a preservative () suggests that (3,4-Dichloro-2-nitrophenyl)methanol could exhibit stability in methanol solutions, though direct data are lacking.
  • Synthetic Utility: Compared to nitrophenol salts (), the target compound’s reduced acidity allows for selective reactions under milder conditions, avoiding competitive deprotonation pathways.

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